molecular formula C20H21N3O4S B2979167 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921880-75-3

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2979167
CAS No.: 921880-75-3
M. Wt: 399.47
InChI Key: AHAQVIXTILDSLK-UHFFFAOYSA-N
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Description

  • Reacting the pyridazinone intermediate with ethyl bromide in a nucleophilic substitution reaction to introduce the ethyl linker.

  • Step 4: Coupling with benzenesulfonamide

    • Coupling the ethyl-linked pyridazinone intermediate with benzenesulfonyl chloride in the presence of a base to yield the final product.

  • Industrial Production Methods

    In industrial settings, this compound can be synthesized via similar methods but optimized for scalability and cost-efficiency, often utilizing continuous flow reactors to enhance reaction rates and product yield.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide generally involves the following steps:

    • Step 1: Preparation of 4-ethoxyaniline

      • Reacting 4-ethoxyaniline with ethyl bromide in the presence of a base to introduce the ethoxy group.

    • Step 2: Formation of the pyridazinone ring

      • Cyclizing the intermediate with hydrazine hydrate to form the 6-oxopyridazin-1(6H)-yl moiety.

    Chemical Reactions Analysis

    Types of Reactions it Undergoes

    N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide undergoes several types of chemical reactions:

    • Oxidation: : The ethoxy group can be oxidized under strong oxidizing conditions.

    • Reduction: : The pyridazinone ring can be reduced to yield dihydropyridazinone derivatives.

    • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

    • Hydrolysis: : The sulfonamide bond is susceptible to hydrolysis under acidic or basic conditions.

    Common Reagents and Conditions

    • Oxidizing Agents: : Potassium permanganate, chromic acid.

    • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

    • Substitution Reactions: : Bromine or chlorine for halogenation; sulfuric acid for nitration.

    • Hydrolysis Conditions: : Aqueous acids or bases, typically under reflux.

    Major Products Formed

    • Oxidation Products: : Formation of carboxylic acid derivatives from the ethoxy group.

    • Reduction Products: : Formation of dihydropyridazinones.

    • Substitution Products: : Halogenated or nitrated derivatives on the aromatic rings.

    • Hydrolysis Products: : Benzenesulfonic acid and corresponding amines.

    Scientific Research Applications

    In Chemistry

    This compound serves as an intermediate for synthesizing more complex molecules, especially in the development of novel catalysts and polymer additives.

    In Biology

    N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a valuable tool in biological research.

    In Medicine

    In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly targeting enzyme inhibition and receptor modulation pathways.

    In Industry

    Industrial applications include its use as a stabilizer in polymers, enhancing the durability and performance of plastic products.

    Mechanism of Action

    N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through enzyme inhibition and receptor modulation. Its unique structure allows it to interact with specific molecular targets, disrupting normal enzymatic activity or receptor signaling pathways, which can lead to therapeutic outcomes in disease models.

    Comparison with Similar Compounds

    Compared to other sulfonamides, N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide stands out due to its intricate pyridazinone ring, which provides unique chemical and biological properties.

    Similar Compounds

    • Sulfamethoxazole: : A well-known antibiotic, lacking the pyridazinone moiety.

    • Pyridazinone Derivatives: : Compounds like 3-methyl-6-phenylpyridazin-1(6H)-one, which share the pyridazinone ring but differ in their substitution patterns.

    • Other Benzenesulfonamides: : Such as benzenesulfonamide itself, without the ethoxyphenyl-pyridazinone structure.

    Each of these compounds has distinct properties and applications, with this compound being uniquely suited for specific research and industrial applications due to its composite structural features.

    Properties

    IUPAC Name

    N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C20H21N3O4S/c1-2-27-17-10-8-16(9-11-17)19-12-13-20(24)23(22-19)15-14-21-28(25,26)18-6-4-3-5-7-18/h3-13,21H,2,14-15H2,1H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AHAQVIXTILDSLK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C20H21N3O4S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    399.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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